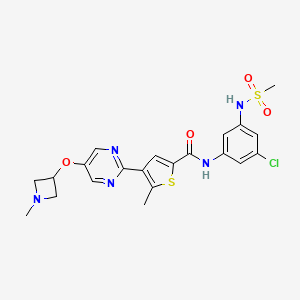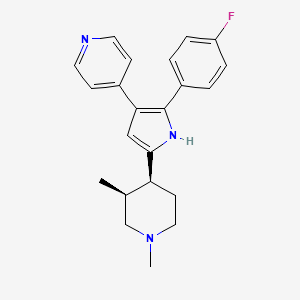
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is a complex organic compound that incorporates isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which allows for detailed studies in metabolic pathways, reaction mechanisms, and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate typically involves multiple steps, starting with the preparation of isotopically labeled precursors. The key steps include:
Preparation of Isotopically Labeled Precursors: The synthesis begins with the preparation of nitrogen-15 and carbon-13 labeled amino acids.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Thiol Addition: The thiol group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Final Assembly: The labeled intermediates are then coupled to form the final compound, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents and to ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioethers.
Applications De Recherche Scientifique
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is used extensively in scientific research due to its isotopic labels. Some key applications include:
Metabolic Studies: The compound is used to trace metabolic pathways in biological systems.
Reaction Mechanism Studies: Its isotopic labels help in elucidating reaction mechanisms in organic and inorganic chemistry.
Molecular Interaction Studies: The compound is used in NMR spectroscopy and mass spectrometry to study molecular interactions and dynamics.
Medical Research: It is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The compound exerts its effects through its interaction with specific molecular targets. The isotopic labels allow for detailed tracking of the compound within biological systems, providing insights into its mechanism of action. The pathways involved include:
Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions.
Binding Interactions: It can bind to proteins, nucleic acids, or other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is unique due to its specific isotopic labeling. Similar compounds include:
Sodium;2-(acetylamino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks isotopic labels.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybutylsulfanyl)(2,3-13C2)propanoate: Similar structure but different side chain.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks carbon-13 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced capabilities for detailed scientific studies.
Propriétés
Formule moléculaire |
C9H14NNaO4S |
|---|---|
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate |
InChI |
InChI=1S/C9H15NO4S.Na/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);/q;+1/p-1/i5+1,8+1,10+1; |
Clé InChI |
QTFBHAPDJOSUQI-XQAXRQKNSA-M |
SMILES isomérique |
CC(=O)[15NH][13CH]([13CH2]SCC(C=C)O)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)NC(CSCC(C=C)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


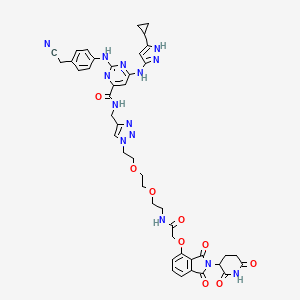
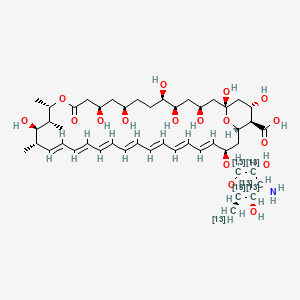
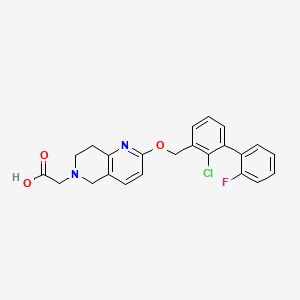

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
